molecular formula C54H39P B14229687 tris(3,5-diphenylphenyl)phosphane CAS No. 561068-06-2

tris(3,5-diphenylphenyl)phosphane

Cat. No.: B14229687
CAS No.: 561068-06-2
M. Wt: 718.9 g/mol
InChI Key: GJXYFZSLAQBDTM-UHFFFAOYSA-N
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Description

Tris(3,5-diphenylphenyl)phosphane: is an organophosphorus compound characterized by the presence of three 3,5-diphenylphenyl groups attached to a central phosphorus atom. This compound is known for its unique structural properties and its applications in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(3,5-diphenylphenyl)phosphane can be synthesized through several methods. One common approach involves the reaction of halogenophosphines with organometallic reagents. Another method includes the addition of phosphorus-hydrogen bonds to unsaturated compounds. Additionally, the reduction of phosphine oxides and related compounds can also yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process often requires the use of inert atmospheres to prevent oxidation and degradation of the compound .

Chemical Reactions Analysis

Types of Reactions: Tris(3,5-diphenylphenyl)phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as hydrogen peroxide. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products: The major products formed from these reactions include phosphine oxides, substituted phosphines, and various organophosphorus compounds .

Scientific Research Applications

Chemistry: Tris(3,5-diphenylphenyl)phosphane is widely used as a ligand in coordination chemistry, particularly in the formation of metal complexes. These complexes are often employed as catalysts in various organic reactions, including hydrogenation and cross-coupling reactions .

Biology and Medicine: In biological research, this compound derivatives are studied for their potential use in drug delivery systems and as therapeutic agents. The compound’s ability to form stable complexes with metals makes it a candidate for targeted drug delivery .

Industry: Industrially, this compound is used in the production of flame retardants, plasticizers, and stabilizers for polymers. Its unique properties enhance the performance and durability of these materials .

Mechanism of Action

The mechanism by which tris(3,5-diphenylphenyl)phosphane exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can act as catalysts, facilitating various chemical reactions by lowering the activation energy and increasing reaction rates. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .

Comparison with Similar Compounds

  • Tris(3,5-dimethylphenyl)phosphane
  • Tris(4-methoxyphenyl)phosphane
  • Tris(2,4,6-trimethylphenyl)phosphane
  • Tris(4-fluorophenyl)phosphane
  • Tris(4-chlorophenyl)phosphane

Uniqueness: Tris(3,5-diphenylphenyl)phosphane is unique due to its bulky phenyl groups, which provide steric hindrance and influence the reactivity and stability of the compound. This makes it particularly useful in applications requiring high stability and selectivity, such as in catalysis and material science .

Properties

CAS No.

561068-06-2

Molecular Formula

C54H39P

Molecular Weight

718.9 g/mol

IUPAC Name

tris(3,5-diphenylphenyl)phosphane

InChI

InChI=1S/C54H39P/c1-7-19-40(20-8-1)46-31-47(41-21-9-2-10-22-41)35-52(34-46)55(53-36-48(42-23-11-3-12-24-42)32-49(37-53)43-25-13-4-14-26-43)54-38-50(44-27-15-5-16-28-44)33-51(39-54)45-29-17-6-18-30-45/h1-39H

InChI Key

GJXYFZSLAQBDTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)P(C3=CC(=CC(=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC(=CC(=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9

Origin of Product

United States

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